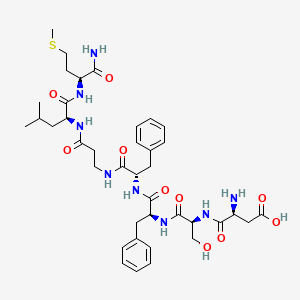
ラミプリル
概要
説明
ラミプリルは、アンジオテンシン変換酵素(ACE)阻害剤に属する医薬品である。主に高血圧、心不全、糖尿病性腎臓病の治療に使用される。 さらに、高リスク患者における心臓発作、脳卒中、または心血管死のリスクを軽減するための予防薬としても使用される . ラミプリルはプロドラッグであり、体内では活性型であるラミプリラットに代謝される .
科学的研究の応用
ラミプリルは、特に医学と薬理学の分野で、幅広い科学研究の応用を持っている。 高血圧、心不全、糖尿病性腎症への影響について広く研究されている . さらに、ラミプリルは、異なる製剤の薬物動態を比較する生物学的同等性試験に使用される . 法医学毒性学では、薬物過量摂取または中毒の場合、ラミプリルとその代謝物ラミプリラットを分析して、中毒濃度範囲を決定する .
作用機序
ラミプリルは、アンジオテンシンIをアンジオテンシンIIに変換するアンジオテンシン変換酵素(ACE)を阻害することによってその効果を発揮する . アンジオテンシンIIは、強力な血管収縮剤であり、血圧を上昇させる。 ACEを阻害することにより、ラミプリルはアンジオテンシンIIのレベルを低下させ、血管拡張と血圧低下をもたらす . さらに、ラミプリルは、血管拡張剤であるブラジキニンの分解を減らし、さらに降圧効果に寄与する .
生化学分析
Biochemical Properties
Ramipril plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. The primary target of Ramipril is the angiotensin-converting enzyme (ACE), which it inhibits to prevent the formation of angiotensin II. This inhibition leads to a decrease in vasoconstriction and aldosterone secretion, resulting in lowered blood pressure. Additionally, Ramipril interacts with bradykinin, a peptide that causes blood vessels to dilate. By inhibiting ACE, Ramipril increases bradykinin levels, further contributing to its antihypertensive effects .
Cellular Effects
Ramipril exerts significant effects on various cell types and cellular processes. In endothelial cells, Ramipril enhances nitric oxide production, leading to vasodilation and improved blood flow. It also reduces oxidative stress and inflammation in vascular smooth muscle cells, thereby protecting against atherosclerosis. In cardiac myocytes, Ramipril prevents hypertrophy and fibrosis, which are common in heart failure. Furthermore, Ramipril influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression related to inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of Ramipril involves the inhibition of ACE, which prevents the conversion of angiotensin I to angiotensin II. This inhibition reduces the binding of angiotensin II to its receptors, leading to decreased vasoconstriction and aldosterone secretion. Additionally, Ramipril increases bradykinin levels by inhibiting its degradation, resulting in enhanced vasodilation. At the molecular level, Ramipril binds to the active site of ACE, blocking its enzymatic activity and preventing the formation of angiotensin II .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ramipril change over time. Ramipril is rapidly absorbed and converted to its active metabolite, ramiprilat, which has a longer half-life. The stability of Ramipril and ramiprilat in biological samples is crucial for accurate biochemical analysis. Over time, Ramipril and ramiprilat may degrade, affecting their efficacy and potency. Long-term studies have shown that Ramipril maintains its antihypertensive effects and improves cardiovascular outcomes with prolonged use .
Dosage Effects in Animal Models
The effects of Ramipril vary with different dosages in animal models. At low doses, Ramipril effectively reduces blood pressure without significant adverse effects. At higher doses, Ramipril may cause hypotension, renal impairment, and electrolyte imbalances. In animal studies, Ramipril has been shown to improve cardiac function and reduce mortality in heart failure models. The therapeutic window of Ramipril is crucial for achieving optimal benefits while minimizing potential toxic effects .
Metabolic Pathways
Ramipril is metabolized in the liver to its active form, ramiprilat, primarily by esterases. Ramiprilat is further metabolized by glucuronidation and excreted in the urine. The metabolic pathways of Ramipril involve interactions with various enzymes, including cytochrome P450 enzymes. These interactions can affect the pharmacokinetics and pharmacodynamics of Ramipril, influencing its efficacy and safety. Understanding the metabolic pathways of Ramipril is essential for optimizing its therapeutic use .
Transport and Distribution
Ramipril is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it is metabolized to ramiprilat. Ramiprilat is then distributed to target tissues, including the heart, kidneys, and blood vessels. The distribution of Ramipril and ramiprilat is influenced by factors such as protein binding and tissue permeability. These factors determine the concentration of Ramipril at its site of action and its overall therapeutic effects .
Subcellular Localization
The subcellular localization of Ramipril and ramiprilat is critical for their activity and function. Ramiprilat primarily localizes to the endoplasmic reticulum and plasma membrane, where it interacts with ACE. The targeting signals and post-translational modifications of Ramiprilat direct it to specific compartments, ensuring its effective inhibition of ACE. The subcellular localization of Ramipril and ramiprilat is essential for their pharmacological actions and therapeutic outcomes .
準備方法
合成経路および反応条件: ラミプリルの合成は、(s,s,s)-2-アゾビシクロ[3,3,0]オクタン-3-カルボン酸誘導体とN-[(s)-エトキシカルボニル-3-フェニルプロピル]-L-アラニンの縮合試薬による反応を含む . このプロセスには、触媒的加水素化脱保護と精製工程が含まれており、高純度のラミプリルを得る .
工業生産方法: ラミプリルの工業生産は、同様の合成経路に従うが、大規模製造用に最適化されている。 このプロセスでは、反応条件を注意深く制御して不純物を最小限に抑え、高収率と高純度を実現する .
化学反応の分析
反応の種類: ラミプリルは、加水分解、酸化、還元などのいくつかのタイプの化学反応を起こす。 プロドラッグであるラミプリルは、肝臓で活性型であるラミプリラットに加水分解される .
一般的な試薬と条件: ラミプリルからラミプリラットへの加水分解は、肝臓のエステラーゼによる酵素的鹸化を含む . 反応条件は通常、生理学的pHと特定の酵素の存在を含む。
生成された主な生成物: ラミプリルの加水分解から生成される主な生成物はラミプリラットであり、これは薬効に責任を持つ活性代謝物である .
類似化合物との比較
ラミプリルは、リシノプリル、ペリンドプリル、トランドラプリルなどの他のACE阻害剤と類似している . ラミプリルは、トランドラプリルに見られるシクロヘキサン環ではなく、2番目のシクロペンタン環を含む化学構造がユニークである . この構造の違いは、これらの化合物間の薬物動態と薬力学の変動に寄与する可能性がある。
類似化合物のリスト:- リシノプリル
- ペリンドプリル
- トランドラプリル
- エナラプリル
- カプトプリル
ラミプリルのユニークな構造と心血管イベントを軽減する有効性により、高血圧および関連する状態の治療において貴重な薬剤となっている。
特性
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-JBDAPHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023551 | |
| Record name | Ramipril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ramipril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>62.5 [ug/mL] (The mean of the results at pH 7.4), 3.5mg/L, Sparingly soluble in water, Freely soluble in methanol, Soluble in polar substances and buffered aqueous solutions, 3.90e-02 g/L | |
| Record name | SID49664947 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Ramipril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ramipril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ramipril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ramipril inhibits the RAAS system by binding to and inhibiting ACE thereby preventing the conversion of angiotensin I to angiotensin II. As plasma levels of angiotensin II fall, less activation of the G-protein coupled receptors angiotensin receptor I (AT1R) and angiotensin receptor II (AT2R) occurs. AT1R mediates vasoconstriction, inflammation, fibrosis, and oxidative stress through a variety of signaling pathways. These include Gq coupling to the inositol triphosphate pathway, activation of phospholipases C, A2, and D which contribute to eicosanoid production, activation of Ca2+-dependent and MAP kinases, Gi and G12/13, and eventual activation of the Jak/STAT pathway leading to cell growth and production of extracellular matrix components. AT1R activation also leads to increased activity of membrane-bound NADH/NADPH oxidase which contributes to production of reactive oxygen species. Decreased activation of this receptor mediates the renoprotective, antihypertensive, and cardioprotective effects of ramipril by reducing inflammation and vasoconstriction. AT2R acts in opposition to the effects of AT1R by activating phosphotyrosine phosphatases which inhibit MAP kinases, inhibiting Ca2+ channel opening, and stimulating cGMP and nitric oxide production leading to vasodilation. These counteracting effects are shared by the Mas receptor which is activated by Ang(1-7), a subtype of angiotensin produced by plasma esterases from AngI or by ACE2 from AngII produced through a secondary pathway by tonin and cathepsin G. Ang(1-7) also activates AT2R although the bulk of its effect is mediated by MasR. ACE is also responsible for the breakdown of bradykinin. The resulting buildup of bradykinin due to ACE inhibition is thought to mediate the characteristic dry-cough as a side effect of ACE inhibitor medications. | |
| Record name | Ramipril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Felty needles from ether, White crystalline solid | |
CAS No. |
87333-19-5 | |
| Record name | Ramipril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramipril [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramipril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ramipril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ramipril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ramipril | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAMIPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35JN3I7SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ramipril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ramipril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
109 °C, MP: 105-112 °C | |
| Record name | Ramipril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ramipril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ramipril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















